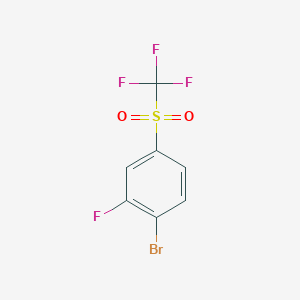
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene is an organobromine compound with the molecular formula C7H3BrF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-fluorobenzene.
Introduction of Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced using reagents like trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The bromine and fluorine atoms also contribute to the compound’s unique chemical behavior, allowing it to participate in a wide range of reactions.
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the fluorine and sulfonyl groups, making it less reactive in certain chemical reactions.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethylsulfonyl group, leading to different chemical properties and reactivity.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group, which affects its reactivity and applications compared to this compound.
The unique combination of bromine, fluorine, and trifluoromethylsulfonyl groups in this compound makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrF4O2S |
|---|---|
Peso molecular |
307.06 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Clave InChI |
BQJKMWSUSHCXNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

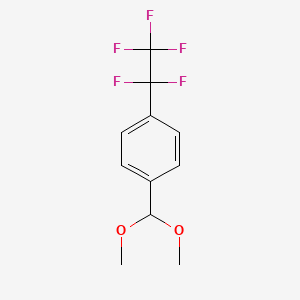
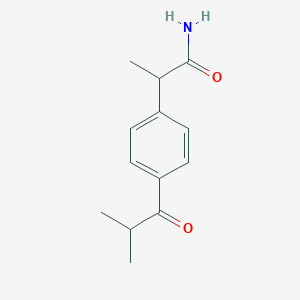
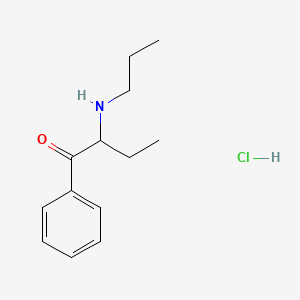
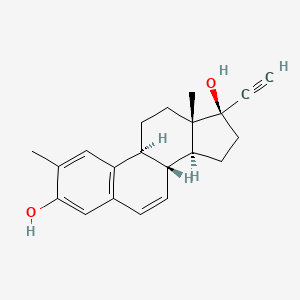
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

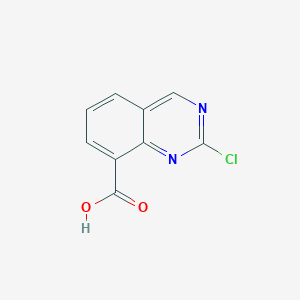
![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
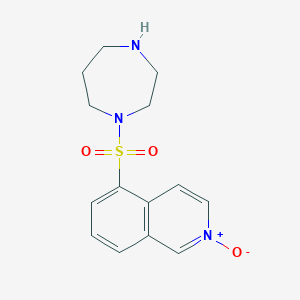
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
